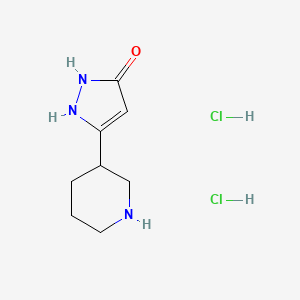

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A key step in the synthesis of similar compounds involved the introduction of a chiral methyl group by alkylation, followed by reduction and rearrangement .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, depending on the specific compound. For example, some compounds have been found to form 3-D supramolecular architectures .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Recent advances in pyrazolone chemistry have focused on the synthesis methods of pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-pyrzolidinediones (3,5-dioxotetrahydropyrazoles) derivatives .Aplicaciones Científicas De Investigación

- EN300-6734167 has displayed promising antiviral activity. Researchers have investigated its effects against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . Further studies are needed to explore its mechanism of action and potential clinical applications.

- Piperidines, including EN300-6734167, serve as essential building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Scientists continue to explore novel synthetic routes for substituted piperidines, aiming for cost-effective and efficient methods .

- Various synthetic methods lead to piperidine derivatives. These include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Antiviral Activity

Medicinal Chemistry and Drug Design

Synthetic Strategies

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to changes in cellular processes, but the specific interactions of EN300-6734167 remain to be elucidated.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific target and mode of action .

Direcciones Futuras

Propiedades

IUPAC Name |

5-piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c12-8-4-7(10-11-8)6-2-1-3-9-5-6;;/h4,6,9H,1-3,5H2,(H2,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZYIEBUPLGYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=O)NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755307.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)

![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)